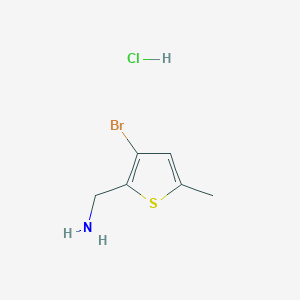

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(3-bromo-5-methylthiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNS.ClH/c1-4-2-5(7)6(3-8)9-4;/h2H,3,8H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEAYVCYVURWMNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)CN)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a thiophene core substituted with a bromine atom at position 3, a methyl group at position 5, and a methanamine hydrochloride moiety at position 2. Retrosynthetic disconnection suggests three primary strategies:

- Late-stage bromination of a preconstructed 5-methylthiophen-2-ylmethanamine scaffold.

- Ring-forming reactions (e.g., Gewald or Suzuki coupling) to assemble the substituted thiophene skeleton.

- Functional group interconversion (FGI) from carbonyl or nitro precursors to introduce the amine group.

Key challenges include controlling bromine’s regioselectivity, minimizing side reactions during amine functionalization, and ensuring compatibility with hydrochloride salt formation.

Halogenation-Centric Synthetic Routes

Direct Electrophilic Bromination of 5-Methylthiophen-2-ylmethanamine

Electrophilic bromination of the parent amine, 5-methylthiophen-2-ylmethanamine, faces inherent challenges due to the amine’s strong electron-donating effects, which promote overhalogenation or undesired ring oxidation. To mitigate this, protection-deprotection strategies are employed:

- Protection : The amine is acetylated using acetic anhydride or acetyl chloride in dichloromethane, yielding N-acetyl-5-methylthiophen-2-ylmethanamine.

- Bromination : The protected intermediate undergoes bromination with N-bromosuccinimide (NBS) under radical-initiated conditions (AIBN catalyst, CCl₄, 70–80°C), selectively introducing bromine at position 3.

- Deprotection : Hydrolysis with HCl/EtOH removes the acetyl group, followed by precipitation of the hydrochloride salt.

Yield : 58–62% over three steps.

Table 1: Comparison of Brominating Agents

| Agent | Solvent | Temperature (°C) | Regioselectivity (3-Br:4-Br) | Yield (%) |

|---|---|---|---|---|

| NBS | CCl₄ | 70 | 9:1 | 62 |

| Br₂/FeCl₃ | CH₂Cl₂ | 25 | 3:1 | 41 |

| DBDMH* | AcOH | 50 | 7:1 | 55 |

*1,3-Dibromo-5,5-dimethylhydantoin

Bromination of Prefunctionalized Thiophene Intermediates

Alternative routes avoid amine protection by introducing bromine earlier in the synthesis. For example:

- 3-Bromo-5-methylthiophene-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-bromo-5-methylthiophene (POCl₃/DMF, 0°C → rt), achieving 85% yield.

- Reductive Amination : The aldehyde is condensed with ammonium acetate in methanol, followed by NaBH₄ reduction to yield the free amine (73% yield).

- Salt Formation : Treatment with HCl gas in diethyl ether provides the hydrochloride salt (95% purity).

Advantages : Higher overall yield (68%) and fewer steps compared to protection-deprotection methods.

Ring-Forming Approaches

Gewald Reaction for Thiophene Assembly

The Gewald reaction constructs 2-aminothiophenes from ketones, elemental sulfur, and cyanoacetates. Adapting this method:

- Ketone Substrate : 3-Bromo-5-methylcyclohexanone is reacted with sulfur and ethyl cyanoacetate in ethanol, catalyzed by morpholine (80°C, 12 h).

- Cyclization : Forms 3-bromo-5-methylthiophene-2-amine (48% yield).

- Methylation and Salt Formation : The amine is methylated using methyl iodide (K₂CO₃, DMF) and converted to hydrochloride with HCl/Et₂O.

Limitation : Low regiocontrol over bromine placement, requiring costly brominated ketones.

Suzuki-Miyaura Cross-Coupling

Functional Group Interconversion Pathways

Nitro Reduction Route

- Nitro Intermediate : 3-Bromo-5-methylthiophene-2-nitro is prepared via nitration (HNO₃/H₂SO₄, 0°C) of 3-bromo-5-methylthiophene (78% yield).

- Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the nitro group to amine (89% yield).

- Salt Formation : HCl gas in Et₂O affords the hydrochloride.

Caution : Nitration conditions must avoid ring bromine displacement.

Hofmann Degradation of Amides

- Amide Synthesis : 3-Bromo-5-methylthiophene-2-carboxamide is prepared from the corresponding ester (NH₃/MeOH, 60°C).

- Degradation : Reaction with Br₂/NaOH (Hofmann conditions) yields the amine (51% yield).

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-efficiency and safety:

- Continuous Flow Bromination : NBS and AIBN in a tubular reactor (residence time 30 min, 75°C) enhance yield and reduce decomposition.

- Crystallization Optimization : The hydrochloride salt is purified via antisolvent crystallization (IPA/water, 4:1), achieving >99% purity.

Table 3: Cost Analysis of Key Methods

| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic Bromination | 420 | 62 | 98 |

| Suzuki Coupling | 890 | 58 | 97 |

| Gewald Reaction | 670 | 48 | 95 |

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to remove the bromine atom.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon.

Major Products

Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include debrominated thiophenes.

Scientific Research Applications

Medicinal Chemistry

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride has been investigated for its potential biological activities, including:

- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives have shown minimum inhibitory concentrations (MIC) against various pathogens, suggesting a strong potential for development as antimicrobial agents .

- Anticancer Properties : Research has shown that this compound may inhibit the proliferation of cancer cells. In vitro studies have reported IC50 values indicating effective cytotoxicity against specific cancer cell lines, making it a candidate for further drug development .

Material Science

The compound is being explored as a building block for synthesizing new materials. Its unique thiophene structure allows for the development of novel polymers and electronic materials, which can be applied in organic electronics and photonics .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that modifications to the thiophene ring significantly enhanced antimicrobial activity, with MIC values indicating strong bactericidal effects .

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| Compound A | 0.22 | Bactericidal |

| Compound B | 0.25 | Bactericidal |

Case Study 2: Anticancer Activity

In another study, researchers synthesized a series of derivatives based on this compound and tested their anticancer activity against different cell lines. The results indicated that compounds with specific substitutions on the thiophene ring exhibited enhanced cytotoxicity, suggesting that structural modifications can lead to improved therapeutic efficacy .

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Compound X | 1.61 | |

| Compound Y | < Doxorubicin |

Mechanistic Insights

Molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in disease progression. These studies suggest that the compound engages primarily through hydrophobic interactions, which could be exploited in drug design strategies aimed at enhancing binding affinity and selectivity.

Mechanism of Action

The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the amine group can influence its binding affinity and specificity towards these targets, leading to various biological effects .

Comparison with Similar Compounds

Thiophene Derivatives

- (3-Bromo-5-methylthiophen-2-yl)methanamine Hydrochloride : The bromine atom increases molecular polarizability and may participate in halogen bonding, while the methyl group enhances lipophilicity. The thiophene ring contributes aromatic stability and moderate electron density.

- Benzo[b]thiophen-2-yl Methanamine Hydrochloride (Compound 2l): The fused benzene-thiophene system increases aromaticity and molecular weight (C9H10ClNS vs.

- (R)-1-(5-Bromothiophen-3-yl)ethanamine Hydrochloride (CAS 2418596-90-2): This stereoisomeric analog has a chiral center (α-methyl group), which could lead to differential biological activity compared to the non-chiral target compound .

Heterocyclic Variants

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Hydrochloride : The thiazole ring introduces a nitrogen atom, altering electronic distribution. The 4-chlorophenyl substituent adds steric bulk and lipophilicity, with a higher molecular weight (261.17 g/mol vs. ~242.56 g/mol for the target compound) .

Physicochemical Data

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| (3-Bromo-5-methylthiophen-2-yl)methanamine HCl | C6H9BrClNS | ~242.56 | Not reported | 3-Br, 5-Me thiophene |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | C10H9ClN2S·HCl | 261.17 | 268 | 4-Cl phenyl, thiazole |

| Furan-2-yl Methanamine HCl (2m) | C5H8ClNO | 133.58 | Not reported | Furan ring |

| (R)-1-(5-Bromothiophen-3-yl)ethanamine HCl | C6H9BrClNS | 242.56 | Not reported | 5-Br thiophene, α-Me (chiral) |

Biological Activity

(3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound involves several key steps:

- Bromination : 5-Methylthiophene is treated with bromine in the presence of a catalyst (e.g., iron(III) bromide) to yield 3-bromo-5-methylthiophene.

- Amination : The brominated product undergoes reductive amination with formaldehyde and ammonium chloride to introduce the methanamine group.

- Hydrochloride Formation : The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the amine group enhances its binding affinity, potentially leading to modulation of enzymatic activity and receptor signaling pathways .

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, a study demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays revealed that it can induce apoptosis in certain cancer cell lines, such as breast and lung cancer cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic process .

Neuropathic Pain Models

In vivo experiments have highlighted its antinociceptive properties in rodent models of neuropathic pain. Compounds similar to this compound were shown to alleviate pain without inducing motor deficits, indicating a favorable safety profile .

Data Table: Biological Activity Overview

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains reported that this compound demonstrated a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as an alternative treatment option .

- Cancer Research : In a series of experiments involving multiple cancer cell lines, the compound was shown to reduce cell viability significantly at concentrations as low as 10 µM, with a notable increase in apoptotic markers observed through flow cytometry analysis .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (3-Bromo-5-methylthiophen-2-yl)methanamine hydrochloride?

- Methodology : Use a combination of -NMR and -NMR to confirm the presence of the thiophene ring, bromo substituent, and methyl group. Mass spectrometry (ESI-MS or HRMS) should validate the molecular ion peak and isotopic pattern for bromine (). High-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) can assess purity, referencing retention times against known standards. For hydrochloride salts, elemental analysis (C, H, N, Cl) is critical to confirm stoichiometry .

Q. What synthetic routes are effective for introducing bromo and methyl groups on the thiophene ring?

- Methodology : Bromination of the thiophene ring can be achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Methyl groups may be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst (e.g., AlCl), or through cross-coupling reactions (e.g., Suzuki-Miyaura) if pre-functionalized intermediates are available. Post-synthesis, recrystallization in ethanol/water mixtures can isolate the hydrochloride salt .

Q. How should researchers handle and store this compound to ensure stability?

- Methodology : Store the hydrochloride salt in a desiccator at -20°C under inert atmosphere (argon or nitrogen) to prevent hygroscopic degradation. During handling, use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Waste should be neutralized with a mild base (e.g., sodium bicarbonate) before disposal via certified chemical waste services .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) can determine bond lengths, angles, and the spatial arrangement of substituents. For twinned crystals or low-resolution data, employ the Olex2 interface with SHELXT for structure solution. High-resolution datasets (<1.0 Å) allow for charge density analysis to evaluate electronic effects of the bromo and methyl groups. Compare experimental data with DFT-optimized structures (e.g., using Gaussian09) to validate computational models .

Q. How can researchers address discrepancies between computational and experimental spectral data?

- Methodology : Perform time-dependent DFT (TD-DFT) calculations to simulate UV-Vis spectra and compare with experimental absorption maxima. For NMR, use GIAO (Gauge-Including Atomic Orbital) methods to predict chemical shifts, adjusting solvent parameters (e.g., DMSO-d or CDCl) in the computational setup. If discrepancies persist (e.g., unexpected coupling patterns), consider dynamic effects like tautomerism or rotational barriers, and validate via variable-temperature NMR .

Q. What strategies optimize the compound’s bioactivity in enzyme inhibition studies?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target enzymes (e.g., amine oxidases or cytochrome P450 isoforms). The bromo group’s electron-withdrawing effect may enhance binding affinity by polarizing the thiophene ring. Test inhibitory activity in vitro using fluorometric or colorimetric assays (e.g., LOXL2 inhibition assays with IC determination). Compare results with structurally similar analogs (e.g., (2-Chloropyridin-4-yl)methanamine hydrochloride, a LOXL2 inhibitor) to establish structure-activity relationships .

Q. How can researchers validate the compound’s role in modulating microbial targets?

- Methodology : Use microbial growth inhibition assays (e.g., broth microdilution for MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Combine with proteomic profiling (LC-MS/MS) to identify upregulated/downregulated proteins, focusing on pathways involving cell wall synthesis or efflux pumps. For antifungal studies, target ergosterol biosynthesis enzymes via docking simulations and validate with sterol extraction assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.